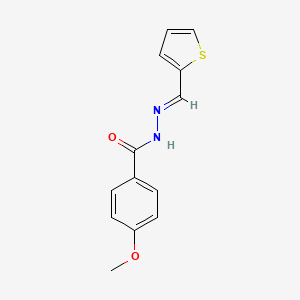

![molecular formula C18H28N2O4S B5527063 N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5527063.png)

N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related methanesulfonamide derivatives often involves selective Na+/H+ exchange inhibitors, showcasing complex synthetic pathways that may be relevant to the compound of interest. For instance, the synthesis of cariporide mesilate and other related compounds offers insight into the methodologies that could potentially apply to the synthesis of our target molecule. These processes highlight the nuanced steps and conditions required to achieve the desired chemical structure and functionality (Weichert et al., 1997).

Molecular Structure Analysis

The molecular and supramolecular structures of N-substituted methanesulfonamide derivatives reveal significant insights into the spatial arrangement and interactions within such compounds. Studies on similar molecules, such as N-[2-(pyridin-2-yl)ethyl] derivatives, provide a foundation for understanding the intricate molecular geometry, hydrogen bonding, and π-π stacking interactions that may also be present in our compound of interest (Jacobs et al., 2013).

Chemical Reactions and Properties

Methanesulfonamide compounds participate in various chemical reactions, indicating the reactivity and potential transformations of these molecules. For instance, the oxidation reactions involving methanesulfinic acid and its derivatives shed light on the reactivity patterns that could be expected with our target compound, suggesting pathways for its functionalization and modification (Flyunt et al., 2001).

Physical Properties Analysis

The physical properties of methanesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments and applications. The synthesis and crystallographic analysis of 1-benzhydryl-4-methanesulfonyl-piperazine, for example, provide valuable data on the compound's physical characteristics and stability (Naveen et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and susceptibility to various chemical reactions, are key to understanding the applications and handling of methanesulfonamide derivatives. Reactions involving methanesulfonamide as a cosolvent and general acid catalyst in Sharpless asymmetric dihydroxylations highlight the compound's role in facilitating specific chemical transformations (Junttila & Hormi, 2009).

Applications De Recherche Scientifique

Green Methodologies in Synthesis

Prasad et al. (2005) discuss a 'green' methodology using benzoyl cyanide in an ionic liquid for the efficient and selective benzoylation of nucleosides, indicating the potential for "N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide" to be synthesized under environmentally friendly conditions (Prasad et al., 2005).

Chemical Synthesis and Reactions

Arnold et al. (2003) explored nucleophile-promoted alkyne-iminium ion cyclizations, demonstrating the compound's role in complex organic synthesis processes (Arnold et al., 2003). Similarly, Weichert et al. (1997) described the synthesis of cariporide mesilate and related compounds, showcasing the application in creating selective inhibitors for medical research (Weichert et al., 1997).

Prodrug Development

Larsen et al. (1988) investigated water-soluble amino acid derivatives of N-methylsulfonamides as potential prodrug forms, highlighting the importance of the sulfonamide group in the development of prodrug strategies for enhanced drug solubility and efficacy (Larsen et al., 1988).

Enzyme Inhibition Studies

A study by Sugimoto et al. (1990) on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity provides insights into the compound's utility in developing treatments for conditions like Alzheimer's disease, demonstrating the compound's potential role in inhibiting specific enzymes (Sugimoto et al., 1990).

Propriétés

IUPAC Name |

N-[1-[3-(3-hydroxy-3-methylbutyl)benzoyl]piperidin-4-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4S/c1-18(2,22)10-7-14-5-4-6-15(13-14)17(21)20-11-8-16(9-12-20)19-25(3,23)24/h4-6,13,16,19,22H,7-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIDNPXIQDOQEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCC(CC2)NS(=O)(=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

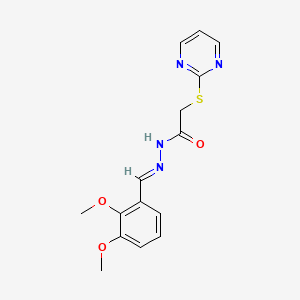

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5527004.png)

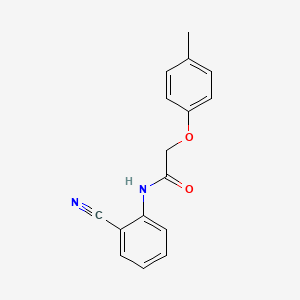

![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5527005.png)

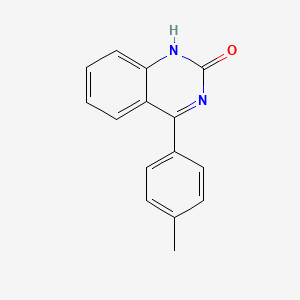

![4-[3-(2-furyl)-3-phenylpropanoyl]morpholine](/img/structure/B5527015.png)

![5-(2-furyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5527033.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5527041.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B5527052.png)

phosphinic acid](/img/structure/B5527072.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide](/img/structure/B5527083.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5527087.png)

![2-(4-morpholinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide dihydrochloride](/img/structure/B5527095.png)